molecular formula C11H9BrF2O B2384512 5-Bromo-2-(difluoromethyl)-3,7-dimethyl-1-benzofuran CAS No. 2248343-11-3

5-Bromo-2-(difluoromethyl)-3,7-dimethyl-1-benzofuran

Cat. No. B2384512
CAS RN: 2248343-11-3
M. Wt: 275.093
InChI Key: MCKFRJVUKVLVEW-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethyl)-3,7-dimethyl-1-benzofuran, also known as BDF, is a chemical compound that belongs to the benzofuran class. It has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethyl)-3,7-dimethyl-1-benzofuran is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation, survival, and metabolism. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, this compound has been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It has been reported to inhibit cell proliferation, induce apoptosis, and inhibit the activity of acetylcholinesterase. This compound has also been shown to reduce the expression of pro-inflammatory cytokines, which are involved in the development of various diseases. In addition, this compound has been reported to have antioxidant activity, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-Bromo-2-(difluoromethyl)-3,7-dimethyl-1-benzofuran is its potent anticancer activity against various cancer cell lines. It also has antimicrobial activity and has shown promising results in the treatment of neurodegenerative diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can affect its bioavailability. In addition, this compound can be toxic at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 5-Bromo-2-(difluoromethyl)-3,7-dimethyl-1-benzofuran. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the investigation of the structure-activity relationship of this compound to identify more potent analogs. In addition, the potential application of this compound in the treatment of other diseases, such as diabetes and cardiovascular diseases, should be explored. Finally, the development of novel drug delivery systems for this compound can improve its bioavailability and reduce its toxicity.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It exhibits potent anticancer and antimicrobial activity, and has shown promising results in the treatment of neurodegenerative diseases. However, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method. The future directions for the research and development of this compound are numerous, and the potential for this compound to make a significant impact in various fields is exciting.

Synthesis Methods

The synthesis of 5-Bromo-2-(difluoromethyl)-3,7-dimethyl-1-benzofuran involves the reaction of 5-bromo-2-hydroxy-3,7-dimethylbenzofuran with difluoromethyl iodide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to obtain the final product. The synthesis of this compound is a straightforward process, and the yield can be optimized by controlling the reaction conditions.

Scientific Research Applications

5-Bromo-2-(difluoromethyl)-3,7-dimethyl-1-benzofuran has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been reported to have antimicrobial activity against gram-positive and gram-negative bacteria. In addition, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

5-bromo-2-(difluoromethyl)-3,7-dimethyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF2O/c1-5-3-7(12)4-8-6(2)10(11(13)14)15-9(5)8/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKFRJVUKVLVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=C2C)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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